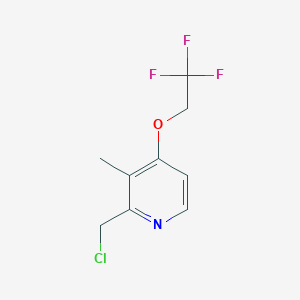

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

描述

属性

IUPAC Name |

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENYCMZUDXQARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351036 | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128430-66-0 | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128430660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V9XP53ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

CAS Number: 127337-60-4

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound hydrochloride is a pyridine derivative with the following chemical identity and physical properties:

| Property | Value | Reference(s) |

| IUPAC Name | This compound;hydrochloride | [3] |

| CAS Number | 127337-60-4 | [1] |

| Molecular Formula | C₉H₁₀Cl₂F₃NO | [3] |

| Molecular Weight | 276.08 g/mol | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [2][5] |

| Melting Point | 208-214 °C | [2][4] |

| Boiling Point | 295.4 °C at 760 mmHg | [2][4] |

| Flash Point | 132.5 °C | [2][4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2][4] |

| Storage Temperature | 2-8°C |

Synthesis

The synthesis of this compound hydrochloride is a multi-step process that typically starts from 2,3-lutidine.[6] The general synthetic route involves oxidation, nitration, substitution, rearrangement, hydrolysis, and chloromethylation.[6]

Experimental Protocol: Synthesis from 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

A common laboratory-scale synthesis involves the chlorination of the corresponding hydroxymethyl precursor. The following protocol is based on procedures described in the patent literature:[7]

Materials:

-

2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

-

Toluene

-

Thionyl chloride (SOCl₂)

-

Activated charcoal

Procedure:

-

To a solution of 14.9 g (0.067 mole) of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in methylene chloride, add 160 ml of toluene.

-

Distill off the methylene chloride.

-

Purify the resulting toluene solution with 2.7 g of activated charcoal, filter, and wash the filter cake with 36 ml of toluene.

-

To this solution, add 5.4 ml (0.075 mole) of thionyl chloride in 27 ml of toluene dropwise and maintain the reaction for 3 hours.

-

Remove any evolved gas under vacuum at room temperature.

-

Cool the resulting mixture to 0-5°C and stir for one hour.

-

Filter the precipitated product, wash with 3 ml of toluene, and dry in a vacuum dryer at 35-40°C.

-

This procedure is expected to yield approximately 15.65 g (84%) of the title compound.[7]

Application in Drug Development: Synthesis of Lansoprazole

The primary application of this compound hydrochloride is as a crucial intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2]

Experimental Protocol: Synthesis of Lansoprazole Precursor

The synthesis of the Lansoprazole sulfide intermediate involves the reaction of this compound hydrochloride with 2-mercaptobenzimidazole. A microwave-assisted synthesis has been reported to provide excellent yields.[8]

Materials:

-

This compound hydrochloride

-

2-Mercaptobenzimidazole

-

Sodium carbonate (Na₂CO₃)

Procedure (Microwave-Assisted):

-

A dry mixture of this compound hydrochloride (1 g) and 2-mercaptobenzimidazole (0.697 g) is prepared in the presence of sodium carbonate.[8]

-

The mixture is subjected to microwave irradiation.[8]

-

This reaction leads to the formation of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, the sulfide intermediate of Lansoprazole, in excellent yields.[8]

This intermediate is then oxidized to form Lansoprazole.

Analytical Methods

The purity and identity of this compound hydrochloride and its presence as an impurity in Lansoprazole can be determined using advanced analytical techniques. A sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for its quantification.[9]

| Parameter | Value |

| Chromatographic Column | Hypersil BDS C-18 (150 X 4.6 mm, 5µm) |

| Mobile Phase | Buffer (0.01M Ammonium acetate), Acetonitrile, and Methanol in a 50:45:5 v/v ratio |

| Flow Rate | 0.8 mL/min |

| Elution Monitoring | 205 nm |

| Mass Spectrometry | Electrospray ionization in positive mode |

| Mass to Charge Ratio (m/z) | 240 (M+H⁺) |

This method is validated according to ICH guidelines for specificity, LOD, LOQ, linearity, accuracy, and precision.[9]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the synthesis workflow of this compound hydrochloride and its subsequent use in the synthesis of Lansoprazole.

Caption: General synthesis workflow for the target compound.

Caption: Workflow for the synthesis of Lansoprazole.

Proton pump inhibitors like Lansoprazole act by irreversibly blocking the H⁺/K⁺ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[10][11]

Caption: Mechanism of action of proton pump inhibitors.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. It may cause an allergic skin reaction and serious eye damage.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a well-ventilated place at the recommended storage temperature. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. theclinivex.com [theclinivex.com]

- 2. Cas 127337-60-4,2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | lookchem [lookchem.com]

- 3. This compound hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound Hydrochloride | 127337-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 11. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole. This document details the analytical techniques and predicted spectroscopic data essential for the characterization of this molecule, offering a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. For analytical and stability purposes, it is often handled as its hydrochloride salt.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 128430-66-0 (free base)[1], 127337-60-4 (hydrochloride)[2] |

| Molecular Formula | C₉H₉ClF₃NO (free base)[1], C₉H₁₀Cl₂F₃NO (hydrochloride)[2] |

| Molecular Weight | 239.62 g/mol (free base)[1], 276.08 g/mol (hydrochloride)[2] |

| Appearance | White to off-white crystalline powder (hydrochloride) |

| Melting Point | 208-214 °C (hydrochloride)[2][3] |

Predicted Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this intermediate are not widely published, a detailed prediction of its spectroscopic characteristics can be made based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number and environment of hydrogen atoms in a molecule. The predicted chemical shifts for the protons in this compound are presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (Pyridine) | ~8.3 | Doublet | ~5-6 |

| H-6 (Pyridine) | ~6.9 | Doublet | ~5-6 |

| -CH₂-Cl | ~4.8 | Singlet | - |

| -O-CH₂-CF₃ | ~4.6 | Quartet | ~8-9 |

| -CH₃ | ~2.3 | Singlet | - |

Caption: Predicted ¹H NMR assignments for the title compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~155 |

| C-3 (Pyridine) | ~130 |

| C-4 (Pyridine) | ~160 |

| C-5 (Pyridine) | ~108 |

| C-6 (Pyridine) | ~150 |

| -CH₂-Cl | ~45 |

| -O-CH₂-CF₃ | ~65 (quartet, J ≈ 35-40 Hz) |

| -CF₃ | ~124 (quartet, J ≈ 280 Hz) |

| -CH₃ | ~12 |

Caption: Predicted ¹³C NMR assignments for the title compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| Ion | Predicted m/z | Description |

| [M]⁺ | 239/241 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-Cl]⁺ | 204 | Loss of a chlorine radical |

| [M-CH₂Cl]⁺ | 190 | Loss of the chloromethyl group |

| [M-OCH₂CF₃]⁺ | 126 | Loss of the trifluoroethoxy group |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Caption: Predicted major fragmentation ions in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3050-3150 | Stretching vibration of the pyridine ring C-H bonds |

| C-H (aliphatic) | 2850-3000 | Stretching vibrations of the methyl and methylene C-H bonds |

| C=N, C=C (aromatic) | 1550-1610 | Stretching vibrations of the pyridine ring |

| C-O (ether) | 1200-1300 | Asymmetric C-O-C stretching |

| C-F | 1000-1150 | Strong C-F stretching vibrations of the trifluoromethyl group |

| C-Cl | 650-800 | C-Cl stretching vibration |

Caption: Predicted characteristic IR absorption bands.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound hydrochloride.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Introduction: Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

EI Method:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

ESI Method (for hydrochloride salt):

-

Solvent: Methanol or acetonitrile/water mixture.

-

Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternative (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Synthesis and Structure Elucidation Workflow

The general synthetic route to this compound hydrochloride starts from 2,3-lutidine.[4] The structure of the final product is confirmed through a systematic analytical workflow.

Caption: Synthetic and analytical workflow for the title compound.

Signaling Pathways and Logical Relationships

The structure of this compound is fundamental to its role as a building block for Lansoprazole. The key structural features directly influence its reactivity in the subsequent synthetic step.

Caption: Structure-reactivity relationship for Lansoprazole synthesis.

This technical guide provides a robust framework for the structure elucidation of this compound. The predicted data and methodologies outlined herein will aid researchers in the confident identification and characterization of this important pharmaceutical intermediate.

References

- 1. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 2. news-medical.net [news-medical.net]

- 3. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, a key chemical intermediate. The document details its chemical properties, outlines its critical role in pharmaceutical synthesis, and provides methodologies for its application.

Chemical and Physical Properties

This compound hydrochloride is a pyridine derivative distinguished by its trifluoroethoxy group, which enhances its lipophilicity and biological interactions.[1] It is primarily recognized as a crucial building block in the synthesis of Lansoprazole, a well-known proton pump inhibitor (PPI) used for treating acid-reflux disorders.[1][2][3][4][5][6] It is also identified as a reference impurity in the quality control of Lansoprazole.[1]

A summary of its key quantitative data is presented below for clear reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | [7] |

| CAS Number | 127337-60-4 | [1][2][7][8] |

| Molecular Formula | C₉H₉ClF₃NO · HCl (or C₉H₁₀Cl₂F₃NO) | [1][2][7][8][9] |

| Molecular Weight | 276.08 g/mol | [1][2][7][8][9][10] |

| Appearance | White to off-white/yellow crystalline powder | [1][9] |

| Melting Point | 208-214 °C | [1][8][9][10] |

| Purity | ≥97% (Assay by HPLC) | [8][10] |

| Storage Temperature | 2-8°C | [8][10] |

Experimental Protocols

This compound's primary application is in the synthesis of Lansoprazole. The following sections detail the experimental protocols for the synthesis of Lansoprazole and its precursor, the title compound.

Synthesis of this compound HCl

The synthesis of this key intermediate is a multi-step process that generally begins with 2,3-lutidine as the starting material. The common synthetic route involves several key transformations:

-

N-Oxidation: The pyridine nitrogen of 2,3-lutidine is oxidized, typically using an oxidizing agent like a peracid.

-

Nitration: The resulting pyridine N-oxide undergoes nitration to introduce a nitro group onto the pyridine ring.[11]

-

Substitution: The nitro group is then substituted by reacting the compound with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate.[11] This step introduces the characteristic trifluoroethoxy group.

-

Rearrangement and Hydrolysis: The molecule undergoes rearrangement (e.g., using acetic anhydride) to form a hydroxymethyl intermediate.[4]

-

Chlorination: The final step is the chlorination of the hydroxymethyl group to the desired chloromethyl group. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene in an inert solvent.[1][4] The hydrochloride salt is then typically isolated by precipitation from a suitable solvent.[4]

Synthesis of Lansoprazole

The conversion of this compound HCl to Lansoprazole involves two main steps: a coupling reaction followed by oxidation.

Step 1: Coupling Reaction

This step involves the nucleophilic substitution of the chlorine atom in the chloromethyl group by the sulfur atom of 2-mercaptobenzimidazole.

-

Materials:

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole and the base in the chosen solvent in a reaction flask, stirring at room temperature until a clear solution is formed.

-

Separately, prepare a solution of this compound HCl in the same solvent.

-

Add the pyridine solution dropwise to the 2-mercaptobenzimidazole solution over 1-2 hours, maintaining the temperature (e.g., 10-40°C).[12][13]

-

After the addition is complete, continue stirring for several hours (2-5 hours) to ensure the reaction goes to completion.[12][13]

-

The resulting product, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (the lansoprazole sulfide precursor), can be isolated through filtration or extraction.

-

Step 2: Oxidation

The sulfide intermediate is then oxidized to form the sulfoxide, which is Lansoprazole.

-

Materials:

-

Procedure:

-

Dissolve the sulfide precursor in the selected solvent and cool the mixture in an ice bath (e.g., below 5°C).[12]

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in the same solvent) dropwise, keeping the temperature controlled.

-

After the addition, allow the reaction to proceed for a set time (e.g., 30 minutes to several hours) while monitoring its progress via Thin Layer Chromatography (TLC).[12][13]

-

Upon completion, the reaction is quenched (e.g., with a sodium carbonate or sodium thiosulfate solution) and the product, Lansoprazole, is isolated by extraction, followed by crystallization to yield the final pure product.[12][14]

-

Visualizations

The following diagrams illustrate the key processes involving this compound HCl.

Caption: Synthetic pathway of Lansoprazole from 2,3-Lutidine.

Caption: Quality control workflow for Lansoprazole impurity analysis.

References

- 1. This compound hydrochloride | 127337-60-4 | Benchchem [benchchem.com]

- 2. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride CAS#: 127337-60-4 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 5. theclinivex.com [theclinivex.com]

- 6. chembk.com [chembk.com]

- 7. This compound hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97 127337-60-4 [sigmaaldrich.com]

- 9. Cas 127337-60-4,2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | lookchem [lookchem.com]

- 10. 2-(クロロメチル)-3-メチル-4-(2,2,2-トリフルオロエトキシ)ピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]

- 13. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]

- 14. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Lansoprazole Chloro Intermediate: Synthesis, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lansoprazole chloro intermediate, chemically known as 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This crucial intermediate is a cornerstone in the synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. This document details the synthetic pathway, experimental procedures, and physicochemical properties of this intermediate, presenting quantitative data in a clear, tabular format and illustrating the synthetic workflow with a Graphviz diagram.

Chemical Identity and Physicochemical Properties

The lansoprazole chloro intermediate is a pyridine derivative that serves as a key building block in the multi-step synthesis of lansoprazole.[1][2] Its identity and key properties are summarized in the table below.

| Parameter | Value | Reference |

| IUPAC Name | This compound hydrochloride | [3][4] |

| CAS Number | 127337-60-4 | [4] |

| Molecular Formula | C₉H₁₀Cl₂F₃NO | [4] |

| Molecular Weight | 276.08 g/mol | [4][5] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [2][4] |

| Melting Point | 208-214 °C | [1][4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [2] |

| Storage | 2-8 °C | [1] |

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is a multi-step process that typically begins with 2,3-lutidine. The general synthetic route involves five key transformations:

-

Oxidation: 2,3-Lutidine is first oxidized to form the corresponding N-oxide.

-

Nitration: The N-oxide is then nitrated to introduce a nitro group onto the pyridine ring.

-

Substitution: The nitro group is subsequently displaced by a 2,2,2-trifluoroethoxy group through nucleophilic aromatic substitution.

-

Rearrangement and Hydrolysis: The resulting pyridine N-oxide undergoes rearrangement, typically using acetic anhydride, followed by hydrolysis to yield the 2-hydroxymethyl intermediate.

-

Chlorination: The final step involves the chlorination of the hydroxymethyl group to produce the target chloro intermediate, which is then isolated as a hydrochloride salt.

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocols

The following protocols are a synthesis of procedures described in the patent literature. Researchers should adapt these methods based on their laboratory conditions and safety protocols.

Step 1: Oxidation of 2,3-Lutidine

-

Procedure: To a solution of 2,3-lutidine in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid. Heat the mixture and add 30% hydrogen peroxide dropwise while maintaining the temperature. After the addition is complete, continue heating for several hours until the reaction is complete (monitored by TLC). Decompose the excess hydrogen peroxide, and remove the acetic acid and water under reduced pressure to yield 2,3-dimethylpyridine N-oxide. This product is often used in the next step without further purification.

Step 2: Nitration of 2,3-Dimethylpyridine N-oxide

-

Procedure: Add the crude 2,3-dimethylpyridine N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature. After the addition, warm the reaction mixture and stir for several hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate) to a pH of 8-10. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate to give 4-nitro-2,3-dimethylpyridine N-oxide. The crude product can be recrystallized from ethanol.

-

Yield: A two-step yield of 73% for the oxidation and nitration has been reported.

Step 3: Substitution with 2,2,2-Trifluoroethanol

-

Procedure: To a mixture of 2,2,2-trifluoroethanol, acetonitrile, and water, add potassium carbonate and a phase transfer catalyst (e.g., TBAB). To this stirred suspension, add 4-nitro-2,3-dimethylpyridine N-oxide. Heat the mixture at 70-80 °C for several hours, monitoring the reaction by TLC. After completion, filter to remove insoluble materials, and concentrate the filtrate under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Dry the combined organic layers and evaporate the solvent to give the crude 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide. Recrystallization from ethyl acetate-hexane can yield a white crystalline solid.

-

Yield: A yield of 80.2% has been reported for this step.

Step 4: Rearrangement and Hydrolysis to the Hydroxymethyl Intermediate

-

Procedure: Place 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide in a flask and add acetic anhydride and a catalytic amount of concentrated sulfuric acid at a low temperature. Heat the mixture at 90-105 °C for several hours (monitor by TLC). After the reaction is complete, remove acetic acid and excess acetic anhydride under reduced pressure. Neutralize the residue with an aqueous solution of sodium hydroxide. Then, add a 15% aqueous solution of sodium hydroxide and heat the mixture to 60 °C for 8 hours to effect hydrolysis. After cooling, extract the product with ethyl acetate, dry the organic phase, and evaporate to dryness to obtain 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.

-

Yield: An 85.1% yield for the combined rearrangement and hydrolysis steps has been reported.

Step 5: Chlorination to the Final Product

-

Procedure: Dissolve the 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in dichloromethane and add a catalytic amount of DMF. Cool the solution in an ice bath and add a mixture of thionyl chloride and dichloromethane dropwise. Maintain the temperature between -10 and 10 °C during the reaction for 3-6 hours. After the reaction is complete, concentrate the solution under reduced pressure. Add ethyl acetate dropwise to precipitate the product as a white crystal. Continue adding ethyl acetate until no more crystals precipitate. Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain this compound hydrochloride.

Spectroscopic Data

While a complete set of publicly available spectra is limited, the following table summarizes expected and reported spectroscopic data for the final intermediate.

| Technique | Data/Expected Peaks |

| ¹H NMR | Expected signals for the pyridine ring protons, the methylene protons of the chloromethyl group, the methyl group protons, and the methylene protons of the trifluoroethoxy group. A patent reports the following for a related intermediate (4-(2,2,2-trifluoroethoxy)-2,3-dimethylpyridine-N-oxide): ¹H NMR (CDCl₃, 400MHz) δ (ppm): 8.12 (d, J = 7.2 Hz, 1H), 6.65 (d, J = 7.2 Hz, 1H), 4.39 (q, 2H), 2.48 (s, 3H), 2.19 (s, 3H). |

| ¹³C NMR | Expected signals for the carbons of the pyridine ring, the chloromethyl carbon, the methyl carbon, and the carbons of the trifluoroethoxy group (including the characteristic quartet for the CF₃ carbon). |

| IR (Infrared) | Expected characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, C-O-C stretching of the ether linkage, C-Cl stretching, and strong C-F stretching bands. |

| Mass Spec. | Expected molecular ion peak corresponding to the free base [M]+ at m/z 239 and/or the protonated molecule [M+H]+ at m/z 240, along with characteristic fragmentation patterns. |

Conclusion

This technical guide provides a detailed overview of the synthesis and properties of the lansoprazole chloro intermediate, this compound hydrochloride. The provided experimental protocols and data are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. Adherence to appropriate laboratory safety practices is paramount when performing any of the described procedures.

References

- 1. This compound 97 127337-60-4 [sigmaaldrich.com]

- 2. Cas 127337-60-4,2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | lookchem [lookchem.com]

- 3. This compound hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | 127337-60-4 | Benchchem [benchchem.com]

- 5. dev.klivon.com [dev.klivon.com]

Solubility Profile of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS RN: 127337-60-4), a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole. Due to the limited availability of quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data for this compound in various solvent systems. Furthermore, this guide outlines the compound's role in the synthesis of Lansoprazole, illustrated through a detailed reaction pathway diagram.

Introduction

This compound hydrochloride is a substituted pyridine derivative crucial for the manufacturing of Lansoprazole, a widely used pharmaceutical for treating acid-related gastrointestinal disorders.[1] The physicochemical properties of this intermediate, particularly its solubility, are critical for optimizing reaction conditions, purification processes, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API). Understanding the solubility profile is essential for process chemists and formulation scientists to ensure efficient and scalable production.

Physicochemical Properties

A summary of the known physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 127337-60-4 | [1][2][3] |

| Molecular Formula | C₉H₁₀Cl₂F₃NO | [3] |

| Molecular Weight | 276.08 g/mol | [3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 208-214 °C | [1][2][4] |

| Boiling Point | 295.4 °C at 760 mmHg | [1] |

| Flash Point | 132.5 °C | [1] |

| Storage Temperature | 2-8°C | [2][4] |

Solubility Data

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

| Water | Slightly Soluble | [1][2] |

To obtain precise quantitative data, standardized experimental protocols for solubility determination are necessary. The following sections provide detailed methodologies for both thermodynamic and kinetic solubility assays.

Experimental Protocols for Solubility Determination

The following protocols are generalized methods applicable for determining the solubility of heterocyclic compounds like this compound hydrochloride.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.[5][6]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at a constant temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the solid compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer of a specific pH, organic solvent) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or on a roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm pore size) to remove any remaining solid particles.[8]

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]

-

Data Analysis: Prepare a calibration curve using standard solutions of the compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the filtered saturated solution. The result is reported in units such as µg/mL or µM.[9]

Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[10]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions, mimicking early-stage drug discovery screening.[11]

Methodology: Direct UV or Nephelometric Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Sample Preparation in Microtiter Plate: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Aqueous Buffer Addition: Add the aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well to reach the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[12]

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[12]

-

Direct UV Assay: Filter the contents of each well using a filter plate to separate the precipitated compound. Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.[12]

-

-

Data Analysis: For the direct UV method, calculate the concentration based on a calibration curve. For nephelometry, the result is often reported as the concentration at which precipitation is first observed.

Role in Lansoprazole Synthesis

This compound hydrochloride is a pivotal intermediate in the synthesis of Lansoprazole. The chloromethyl group serves as a reactive site for nucleophilic substitution by the thiol group of 2-mercaptobenzimidazole. This condensation reaction forms the thioether linkage, which is a core structural feature of Lansoprazole. The subsequent oxidation of the sulfide to a sulfoxide yields the final Lansoprazole molecule.[13][14][15]

The reaction is typically carried out in a suitable solvent such as methanol in the presence of a base like sodium methoxide to deprotonate the thiol of 2-mercaptobenzimidazole, facilitating the nucleophilic attack on the chloromethyl group of the pyridine derivative.[13][16]

References

- 1. Cas 127337-60-4,2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | lookchem [lookchem.com]

- 2. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride CAS#: 127337-60-4 [m.chemicalbook.com]

- 3. This compound hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(クロロメチル)-3-メチル-4-(2,2,2-トリフルオロエトキシ)ピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. evotec.com [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Production of Lansoprazole - Chempedia - LookChem [lookchem.com]

- 14. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]

In-Depth Technical Guide: Physicochemical Properties of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Lansoprazole.[1][2][3][4][5][6] Lansoprazole is widely used for the treatment of conditions such as gastric and duodenal ulcers, and reflux esophagitis.[1] The purity and precise characterization of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the melting point of this compound hydrochloride, a key physicochemical parameter for its identification and purity assessment. This document also outlines a detailed experimental protocol for its determination and illustrates its role in the synthesis of Lansoprazole.

Physicochemical Data

The melting point of this compound hydrochloride has been consistently reported within a specific range across various scientific and commercial sources. This range is a critical quality attribute for this compound.

| Parameter | Value | References |

| Melting Point | 208-214 °C | [2][5][7][8][9][10] |

| Melting Point (with decomposition) | 214 °C | [11][12] |

| Appearance | White to off-white or light yellow crystalline powder | [7][8][10] |

| CAS Number | 127337-60-4 | [2][5][7][8][9][10][12] |

| Molecular Formula | C₉H₁₀Cl₂F₃NO | [5][7][8][10][12] |

| Molecular Weight | 276.08 g/mol | [2][5][7][9][10][12] |

Experimental Protocol: Melting Point Determination

The following protocol for determining the melting point of a crystalline solid is based on standard pharmacopeial methods (such as USP <741>) and general laboratory best practices.

Objective: To accurately determine the melting point range of this compound hydrochloride.

Apparatus:

-

Melting point apparatus (e.g., digital melting point apparatus with a heating block and integrated thermometer).

-

Glass capillary tubes (closed at one end, typically 0.8-1.2 mm internal diameter).

-

Spatula.

-

Mortar and pestle.

-

Watch glass.

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound hydrochloride is a fine, homogenous powder. If necessary, gently grind the crystalline solid using a clean and dry mortar and pestle.

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Take a capillary tube and press the open end into the powdered sample on the watch glass, forcing a small amount of the solid into the tube.

-

Invert the capillary tube and gently tap the closed end on a hard surface to pack the sample down. Alternatively, drop the capillary tube through a long glass tube onto the benchtop to achieve tight packing.

-

The packed sample height in the capillary tube should be approximately 2-4 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature of the apparatus to approximately 15-20°C below the expected melting point (around 190°C).

-

Set the heating rate to a rapid value (e.g., 10°C/minute) to approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Observe the sample closely through the magnifying lens of the apparatus.

-

Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting range.

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts completely. This is the upper limit of the melting range.

-

-

Reporting:

-

Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

For increased accuracy, perform the determination in triplicate and report the average melting range.

-

Synthesis of Lansoprazole: A Key Application

This compound hydrochloride is a pivotal intermediate in the multi-step synthesis of Lansoprazole. The following diagram illustrates a simplified workflow of this synthesis, highlighting the role of the title compound.

Caption: Simplified synthesis workflow of Lansoprazole.

Conclusion

The melting point of this compound hydrochloride is a well-defined and critical parameter for its identification and quality control. Adherence to a standardized protocol for its determination is essential for obtaining accurate and reproducible results. As a key building block in the synthesis of Lansoprazole, the precise characterization of this intermediate is fundamental to the overall quality and consistency of the final drug product. This guide provides the necessary data and methodologies to support researchers and drug development professionals in their work with this important compound.

References

- 1. studylib.net [studylib.net]

- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. m.youtube.com [m.youtube.com]

- 7. thinksrs.com [thinksrs.com]

- 8. scribd.com [scribd.com]

- 9. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 10. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 11. pharmajia.com [pharmajia.com]

- 12. uspbpep.com [uspbpep.com]

A Technical Guide to the Synthesis and Discovery of a Key Lansoprazole Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a second-generation proton pump inhibitor, has been a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2][3] Its efficacy is intrinsically linked to its molecular structure, a substituted benzimidazole. This technical guide provides an in-depth exploration of the synthesis and discovery of a pivotal intermediate in the production of lansoprazole: 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole. We will delve into the critical chemical reactions, present comparative quantitative data from various synthetic routes, and provide detailed experimental protocols for the synthesis of its precursors. Visualizations of the synthetic pathways and experimental workflows are included to offer a comprehensive understanding of the process.

Introduction: The Significance of the Thioether Intermediate

The synthesis of lansoprazole culminates in the oxidation of a thioether intermediate, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole.[4][5][6] The formation of this key intermediate is a critical step that involves the coupling of two primary precursors: 2-mercaptobenzimidazole and a substituted pyridine derivative, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The efficiency and purity of this condensation reaction directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This guide will dissect the synthesis of each precursor and their subsequent condensation to form the pivotal thioether intermediate.

Synthesis of Precursor I: 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole (2-MBI) is a crucial heterocyclic compound in the synthesis of lansoprazole. Several methods for its preparation have been reported, primarily involving the reaction of o-phenylenediamine with a carbon disulfide source.

Comparative Analysis of Synthetic Routes for 2-Mercaptobenzimidazole

The following table summarizes various reported methods for the synthesis of 2-MBI, highlighting the reagents, solvents, and reported yields.

| Route | Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Reference(s) |

| A | o-phenylenediamine, Carbon disulfide, Potassium hydroxide | Ethanol/Water | Reflux, 3 hours | ~74% | [7] |

| B | o-phenylenediamine, Carbon disulfide | Ethanol | Autoclave, 150°C, 15 hours | Not specified | [8] |

| C | o-phenylenediamine, Potassium ethyl xanthate | Ethanol/Water | Reflux, 3 hours | 84-86.5% | [9] |

| D | o-phenylenediamine, N-aminorhodanine | Xylene | Heating, 8 hours | 80% | [10] |

Detailed Experimental Protocol: Route A

This protocol is based on the reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide.[7]

Materials:

-

o-phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol (95%)

-

Water

-

Activated charcoal

-

Dilute acetic acid

Procedure:

-

A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is prepared in a round bottom flask containing 100 ml of 95% ethanol and 15 ml of water.

-

The mixture is heated under reflux for 3 hours.

-

1.15 gm of activated charcoal is cautiously added, and the mixture is refluxed for an additional 10 minutes.

-

The charcoal is removed by filtration.

-

The filtrate is heated to 60-70°C, and 100 ml of warm water is added.

-

The solution is then acidified with dilute acetic acid with vigorous stirring to precipitate the product.

-

The resulting white, glistening crystals of 2-mercaptobenzimidazole are collected by filtration and dried.

Synthesis of Precursor II: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

The synthesis of this substituted pyridine derivative is a multi-step process, often starting from 2,3-lutidine. The introduction of the trifluoroethoxy group is a key feature that distinguishes lansoprazole from other proton pump inhibitors like omeprazole.[1]

Synthetic Pathway Overview

The general synthetic pathway involves the oxidation of 2,3-lutidine, followed by nitration, substitution with 2,2,2-trifluoroethanol, rearrangement, and finally chlorination.

Caption: General synthetic pathway for 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl.

Detailed Experimental Protocol: Chlorination Step

This protocol details the final chlorination step to yield the desired pyridine intermediate.

Materials:

-

2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

-

Thionyl chloride or Sulfuryl chloride

-

Dichloromethane or other suitable solvent

Procedure (using Thionyl Chloride): [11]

-

Dissolve 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (0.15 mol) in dichloromethane (400 mL).

-

Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature under an inert atmosphere (e.g., argon).

-

Continue stirring at room temperature for an additional 30 minutes after the addition is complete.

-

Remove the solvent under reduced pressure.

-

Suspend the solid residue in hexane (200 mL) and collect the solid by filtration.

-

Wash the solid with hexane (50 mL) and air-dry to obtain the product as a white solid.

Synthesis of the Key Intermediate: 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole

The condensation of the two precursors, 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, yields the target thioether intermediate.

Comparative Analysis of Condensation Reaction Conditions

| Method | Base | Solvent | Reaction Conditions | Yield (%) | Reference(s) |

| Water-based | Sodium Hydroxide | Water | 45°C, 2-3 hours | >98% | [12] |

| Solvent-based | Sodium Methoxide | Methanol | 40°C, 3-5 hours | 80.1-85.3% | [13] |

| Microwave | Sodium Carbonate | Dry | Microwave irradiation | Excellent | [14] |

| Improved Process | Not specified | Water | Not specified | Not specified | [4][5][6] |

Detailed Experimental Protocol: Water-Based Synthesis[13]

This environmentally friendly method utilizes water as the solvent, avoiding the use of organic solvents.

Materials:

-

2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

-

2-mercaptobenzimidazole

-

Sodium hydroxide solution (e.g., 10%)

-

Purified water

Procedure:

-

In a reaction vessel, add purified water and heat to 45°C.

-

Add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and stir for 30 minutes until dissolved.

-

Slowly add sodium hydroxide solution to adjust the pH to the appropriate alkaline value.

-

Add 2-mercaptobenzimidazole in portions.

-

Maintain the reaction at 45°C for 2-3 hours.

-

After the reaction is complete, filter the mixture and wash the solid with water until neutral.

-

Dry the product to obtain 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole.

Final Step: Oxidation to Lansoprazole

The thioether intermediate is then oxidized to form the final product, lansoprazole. This is a critical step where over-oxidation to the sulfone impurity must be carefully controlled.

Oxidation Workflow

Caption: Workflow of the final oxidation step to produce lansoprazole.

Common Oxidizing Agents

-

m-Chloroperoxybenzoic acid (m-CPBA): A common but potentially hazardous oxidizing agent.[15][16]

-

Sodium hypochlorite (NaOCl): A milder, more economical, and environmentally friendly alternative.[4][5]

-

Hydrogen peroxide: Often used in combination with a catalyst.[17]

Conclusion

The synthesis of the key lansoprazole intermediate, 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl)thio)-1H-benzimidazole, is a well-established process with multiple synthetic routes available for its precursors. The choice of a specific route depends on factors such as desired yield, purity, cost-effectiveness, and environmental considerations. The development of water-based and microwave-assisted methods highlights the ongoing efforts to create more efficient and greener synthetic processes in the pharmaceutical industry. A thorough understanding of the underlying chemistry and reaction parameters is essential for the successful and scalable production of this crucial intermediate and, ultimately, the lansoprazole API.

References

- 1. Discovery of lansoprazole and its unique pharmacological properties independent from anti-secretory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lansoprazole - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]

- 13. CN104447694A - Intermediate raw material for synthesizing lansoprazole - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]

- 16. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

The Strategic Incorporation of the Trifluoroethoxy Group in Pyridine-Based Protein-Protein Interaction Inhibitors: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the trifluoroethoxy (-OCH₂CF₃) group in the design and development of pyridine-based inhibitors targeting protein-protein interactions (PPIs). While direct, publicly available structure-activity relationship (SAR) studies for a pyridine-based PPI inhibitor explicitly detailing the contribution of a trifluoroethoxy group are limited, this guide synthesizes established principles from medicinal chemistry and drug design to elucidate its strategic value. By examining the unique physicochemical properties of this moiety and illustrating its potential impact on a representative pyridine scaffold, we offer a predictive framework for its application in developing novel PPI-targeted therapeutics.

Introduction: The Challenge of Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of PPIs with small molecules represents a promising therapeutic strategy. However, PPI interfaces are notoriously challenging to target due to their large, flat, and often featureless topographies compared to the well-defined pockets of enzymes and receptors.

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to engage in a variety of interactions, including hydrogen bonding and π-stacking, and its synthetic tractability. In the context of PPIs, pyridine derivatives have been explored as core scaffolds for mimicking key amino acid residues and disrupting critical protein contacts. To enhance the drug-like properties of these scaffolds, medicinal chemists often employ specific functional groups, among which fluorinated moieties, particularly the trifluoroethoxy group, have gained significant attention.

Physicochemical Properties and Strategic Roles of the Trifluoroethoxy Group

The trifluoroethoxy group imparts a unique combination of properties to a parent molecule, which can be strategically leveraged to overcome common challenges in drug development.

Key Physicochemical Properties:

-

Increased Lipophilicity: The trifluoromethyl (CF₃) component of the group significantly increases the lipophilicity of the molecule it is attached to.[1] This can enhance membrane permeability and improve oral bioavailability.[1][2][3]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a high bond dissociation energy.[2][3] Introducing a trifluoroethoxy group, particularly at a site susceptible to oxidative metabolism (e.g., replacing a methoxy or ethoxy group), can block enzymatic degradation by cytochrome P450 (CYP) enzymes.[4] This leads to a longer drug half-life and a more predictable pharmacokinetic profile.[4]

-

Modulation of Electronic Properties: The trifluoroethoxy group is strongly electron-withdrawing, which can influence the pKa of the pyridine nitrogen and modulate the molecule's interaction with its biological target.

-

Potential for Hydrogen Bonding: While the C-F bond itself is a poor hydrogen bond acceptor, the ether oxygen can act as a hydrogen bond acceptor. More uniquely, the C-H bonds in the methylene linker (OCH₂CF₃) are polarized by the adjacent trifluoromethyl group, potentially allowing them to act as weak hydrogen bond donors. This is analogous to the hydrogen bond donating character of the difluoromethyl (CF₂H) group.[5][6]

Strategic Applications in PPI Inhibitor Design:

-

Enhancing Target Engagement: By increasing lipophilicity, the trifluoroethoxy group can promote favorable interactions with hydrophobic pockets on the protein surface, which are common at PPI interfaces.

-

Improving Pharmacokinetics: Blocking metabolic hotspots is crucial for developing viable drug candidates. The inherent stability of the trifluoroethoxy group makes it an excellent choice for improving metabolic resistance.[4][7]

-

Fine-Tuning Solubility and Permeability: The introduction of this group provides a tool to modulate the overall physicochemical profile of an inhibitor to achieve an optimal balance between aqueous solubility and cell permeability.

Illustrative Case Study: The p53-MDM2 Interaction

To illustrate the potential role of the trifluoroethoxy group, we will consider a hypothetical case study based on a pyridine scaffold targeting the well-validated p53-MDM2 PPI, a critical target in oncology. The goal of inhibitors is to block the interaction, thereby stabilizing the p53 tumor suppressor protein.

Signaling Pathway

The p53-MDM2 pathway is a crucial regulator of cell cycle arrest and apoptosis. In unstressed cells, MDM2, an E3 ubiquitin ligase, binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to excessive p53 degradation and allowing unchecked cell proliferation. Inhibiting the p53-MDM2 interaction restores p53 function.

References

- 1. WO2014158998A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]

- 2. Discovery of a potent and selective Bcl-2 inhibitor using SAR by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 4. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

- 5. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Safety and Handling of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS No. 127337-60-4), a key intermediate in the synthesis of the proton pump inhibitor Lansoprazole.[1][2] Adherence to proper safety protocols is critical when handling this compound to minimize risk and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound hydrochloride is a white to light yellow crystalline powder.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 127337-60-4 | [3][4] |

| Molecular Formula | C₉H₉ClF₃NO · HCl | [4] |

| Molecular Weight | 276.08 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 208-214 °C | [4] |

| Storage Temperature | 2-8°C | [4] |

| Solubility | Soluble in Methanol and DMSO | [5] |

Safety and Hazard Information

This compound is classified as hazardous. The primary hazards are serious eye damage and the potential for allergic skin reactions.[4][6] Below is a summary of its hazard classifications and associated precautionary statements.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Serious Eye Damage/Eye Irritation, Category 1 | Danger | H318: Causes serious eye damage.[4][6] | |

| Skin Sensitization, Category 1 | Danger | H317: May cause an allergic skin reaction.[4][6] |

Precautionary Statements:

| Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][6] |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | [4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| P310 | Immediately call a POISON CENTER/doctor. | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | [4] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [6] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Toxicological Data

A thorough review of available literature and safety data sheets indicates that the toxicological properties of this compound hydrochloride have not been fully investigated. Specific quantitative data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not available. The absence of this data necessitates a cautious approach, treating the compound as potentially toxic and handling it with appropriate protective measures at all times.

Handling and Storage

Proper handling and storage are paramount to ensure safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[4]

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.[4]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperature is between 2°C and 8°C.[4]

The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid measures:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.

-

Do not let the product enter drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, hydrogen fluoride.

Experimental Protocol: Synthesis of Lansoprazole Intermediate

This compound hydrochloride is a crucial reactant in the synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, a direct precursor to Lansoprazole. The following is a generalized experimental protocol based on literature procedures.

Reaction: Condensation of this compound hydrochloride with 2-mercaptobenzimidazole.

Materials:

-

This compound hydrochloride

-

2-Mercaptobenzimidazole

-

Anhydrous methanol

-

Sodium methoxide

-

Reaction flask with a condenser and stirring mechanism

-

Heating mantle

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol with stirring.

-

To this solution, add this compound hydrochloride and 2-mercaptobenzimidazole.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by filtration and purified by recrystallization.

The following diagram illustrates the synthetic pathway.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. manusaktteva.com [manusaktteva.com]

- 3. This compound hydrochloride | 127337-60-4 | Benchchem [benchchem.com]

- 4. 2-(氯甲基)-3-甲基-4-(2,2,2-三氟乙氧基)吡啶盐酸盐 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. allmpus.com [allmpus.com]

- 6. This compound hydrochloride | C9H10Cl2F3NO | CID 16217647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride | 127337-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Mechanism of Action of Pyridine Derivatives in Drug Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a simple six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of over 7,000 drug molecules and a significant percentage of FDA-approved pharmaceuticals.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polarity, allow it to significantly enhance the pharmacological and pharmacokinetic profiles of drug candidates.[2][3] This technical guide provides a comprehensive exploration of the multifaceted roles of pyridine derivatives in drug synthesis. It delves into their mechanisms of action not only as the final bioactive pharmacophore but also as essential catalysts and reagents that facilitate the construction of complex molecular architectures. This document details key synthetic protocols, presents quantitative data on efficacy and reaction yields, and visualizes the complex pathways and workflows integral to modern drug discovery and development.

The Pyridine Nucleus as a Bioactive Pharmacophore

The prevalence of the pyridine motif in pharmaceuticals stems from its ability to improve critical drug properties such as metabolic stability, cellular permeability, potency, and target binding.[4][5] The nitrogen atom in the ring is a key feature, capable of forming crucial hydrogen bonds with biological targets like enzymes and receptors, thereby enhancing binding affinity and specificity.[6] Furthermore, its polar nature often improves water solubility, a vital characteristic for drug formulation and bioavailability.[3][7]

To illustrate the mechanism of action of pyridine-containing drugs, we will examine two landmark examples: Imatinib and Abiraterone.

Imatinib: A Paradigm of Targeted Kinase Inhibition

Imatinib, a 2-phenylaminopyrimidine derivative (though often discussed in the context of its pyridine-containing precursors and structural relatives), revolutionized cancer therapy by targeting specific tyrosine kinases.[4] Its primary target in Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[2]

Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain.[3][7] By occupying this pocket, Imatinib prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to cell proliferation and promoting apoptosis in cancer cells.[6]

Figure 1: Signaling pathway of BCR-ABL and its inhibition by Imatinib.

Abiraterone: Inhibiting Androgen Synthesis in Prostate Cancer

Abiraterone is a potent, selective, and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), which contains a pyridine ring essential for its activity.[8] This enzyme is a critical control point in the androgen biosynthesis pathway. In castration-resistant prostate cancer (CRPC), tumor cells can synthesize their own androgens, driving disease progression.

Mechanism of Action: Abiraterone binds to and inhibits both the hydroxylase and lyase activities of CYP17A1.[9] This blockade prevents the conversion of pregnenolone and progesterone into testosterone precursors like dehydroepiandrosterone (DHEA) and androstenedione, thereby drastically reducing androgen levels in the testes, adrenal glands, and within the tumor itself.[8][10]

Figure 2: Androgen biosynthesis pathway and its inhibition by Abiraterone.

Quantitative Data on Pyridine-Based Enzyme Inhibitors

The potency of pyridine derivatives as enzyme inhibitors is quantified by metrics such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant).

| Compound | Target Enzyme | Inhibition Metric | Value | Reference(s) |

| Abiraterone | Human CYP17A1 | Kᵢ* | 0.39 nM | [11][12] |

| Imatinib | BCR-ABL | IC₅₀ | ~250-500 nM | [2] |

| Imatinib | c-Kit | IC₅₀ | ~100 nM | [6] |

| Imatinib | PDGF-R | IC₅₀ | ~100 nM | [6] |

| Pyrazoline Derivatives | hCA I | Kᵢ | 17.4–40.7 nM | [13] |

| Pyrazoline Derivatives | hCA II | Kᵢ | 16.1–55.2 nM | [13] |

| Pyrazoline Derivatives | AChE | Kᵢ | 48.2–84.1 nM | [13] |

Table 1: Enzyme inhibition data for selected pyridine-containing or related compounds.

Pyridine Derivatives as Catalysts in Synthesis

Beyond their role in the final drug structure, pyridine derivatives are indispensable catalysts. 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used extensively in acylation and esterification reactions, often under mild conditions suitable for complex, late-stage synthetic intermediates.[14]

Mechanism of DMAP Catalysis: The Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, and a catalytic amount of DMAP to facilitate acyl transfer to an alcohol.[15][16]

Mechanism:

-

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This species is highly electrophilic and does not undergo intramolecular side reactions.[17]

-

The alcohol attacks the N-acylpyridinium intermediate, forming the ester.

-

The protonated DMAP is regenerated by a base, completing the catalytic cycle.

Figure 3: Catalytic cycle of DMAP in the Steglich Esterification.

Pyridine Derivatives as Reagents and Building Blocks

The pyridine ring itself is a fundamental building block, assembled through various named reactions. These methods allow for the creation of highly substituted and functionalized pyridines, which are then elaborated into final drug targets.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction for generating dihydropyridines, which are subsequently oxidized to the corresponding pyridine derivatives.[18][19] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[20]